

Spectroscopic Characterization of 2-Fluorobenzylamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name:	2-Fluorobenzylamine hydrochloride
CAS No.:	655-17-4
Cat. No.:	B3042702

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Executive Summary

2-Fluorobenzylamine hydrochloride (2-FBA·HCl) is a critical fluorinated building block in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor antagonists where the ortho-fluorine atom exerts steric and electronic modulation. This guide provides a definitive spectroscopic profile of 2-FBA·HCl, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It emphasizes the specific splitting patterns induced by the

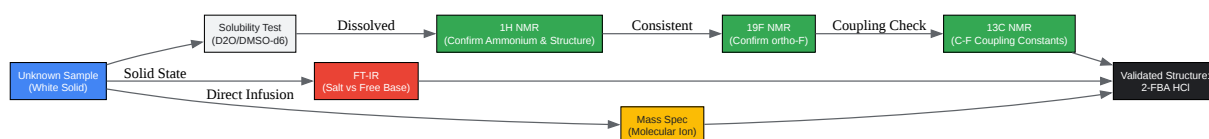
nucleus and the diagnostic signals of the ammonium salt form.

Chemical Identity & Physical Properties[1][2][3][4][5] [6][7]

Parameter	Data
IUPAC Name	(2-Fluorophenyl)methanaminium chloride
Common Name	2-Fluorobenzylamine hydrochloride
CAS Number	89-99-6 (Free Base); Salt form often custom synthesized
Molecular Formula	
Molecular Weight	161.60 g/mol (Salt); 125.15 g/mol (Free Base)
Appearance	White to off-white crystalline solid
Melting Point	>240 °C (decomposition)
Solubility	Highly soluble in water, DMSO, Methanol

Spectroscopic Workflow

The following diagram outlines the logical workflow for full structural validation, distinguishing the salt from the free base and confirming the fluorine substitution pattern.



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Caption: Integrated spectroscopic workflow for the structural validation of **2-Fluorobenzylamine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy[8][9][10][11][12]

Proton NMR ()

Solvent: DMSO-

(Preferred to observe exchangeable ammonium protons) Frequency: 400 MHz

The hydrochloride salt is distinguished from the free base by the presence of a broad ammonium signal and the downfield shift of the benzylic methylene protons.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.40 - 8.60	Broad Singlet	3H		Diagnostic of HCl salt; exchangeable with .
7.45 - 7.55	Multiplet	2H	Ar- (4, 6)	Overlapping aromatic signals.
7.20 - 7.30	Multiplet	2H	Ar- (3, 5)	Upfield aromatic protons due to shielding/electronic effects.[1]
4.05 - 4.15	Singlet (br)	2H		Benzylic protons. May appear as a doublet () if resolution is high.

Technical Note: In

, the signal at ~8.5 ppm will disappear due to deuterium exchange (

), and the HDO peak will appear at 4.79 ppm.

Carbon-13 NMR ()

Solvent: DMSO-

Frequency: 100 MHz

The

spectrum is dominated by Carbon-Fluorine (

) coupling, which splits the signals of carbons 1 through 4 into doublets. This is a self-validating feature of the spectrum.

Chemical Shift (, ppm)	Multiplicity	Coupling (Hz)	Assignment
160.5	Doublet ()		C-2 (Directly bonded to F)
130.8	Doublet ()		C-4 (Meta to F)
130.2	Doublet ()		C-6 (Meta to F)
124.8	Doublet ()		C-5 (Para to F)
121.5	Doublet ()		C-1 (Ipso to alkyl, Ortho to F)
115.6	Doublet ()		C-3 (Ortho to F)
36.5	Doublet ()		Benzylic C ()

Fluorine-19 NMR ()

Reference:

(
ppm)[2]

- Chemical Shift:

ppm

- Multiplicity: Multiplet (typically a quartet-like structure due to coupling with H-3, H-6, and H-4).
- Significance: The shift is characteristic of ortho-substituted benzene rings. A para-isomer would typically appear around -110 to -115 ppm, allowing for rapid isomer discrimination.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Solid State)

The IR spectrum confirms the salt form through the ammonium band structure, distinct from the doublet N-H stretch of a primary free amine.

Wavenumber ()	Vibration Mode	Description
2800 - 3200	Stretch	Strong, Broad. Characteristic of ammonium () salts. Masks C-H stretches.
~1600 & 1500	Aromatic	Ring breathing modes.
1230	Stretch	Strong. Diagnostic for aryl fluorides.
760	Out-of-Plane	Characteristic of ortho-disubstituted benzene (1,2-substitution).

Mass Spectrometry (MS)

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI+)

Fragmentation Pathway

In ESI+, the protonated molecular ion

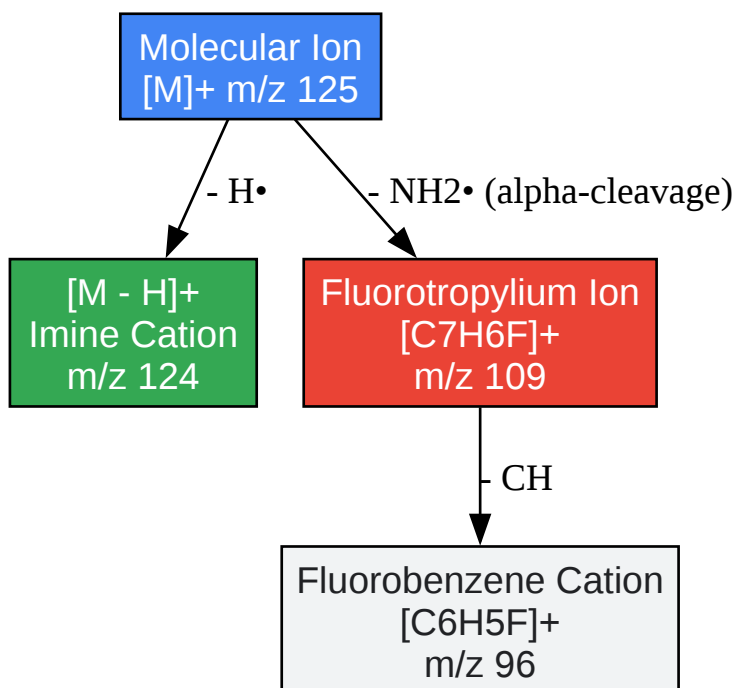
is observed. In EI, the molecular ion

is seen, followed by characteristic benzylic cleavage.

- Free Base MW: 125.15 Da[3]
- Observed Ions (EI):
 - 125 (, Molecular Ion)[4]
 - 124 (, Base Peak in some conditions)

- 109 (, Fluorotropylium ion)
- 96 (Loss of / Ring contraction)

Fragmentation Logic Diagram



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Caption: Proposed fragmentation pathway for 2-Fluorobenzylamine under Electron Impact (EI) ionization.

Quality Control & Purity Assessment

To validate the material for pharmaceutical use, ensure the following criteria are met:

- Chloride Content Titration: Theoretical chloride content is . Perform argentometric titration () to confirm stoichiometry.

- NMR Integration: The ratio of aromatic protons (4H) to benzylic protons (2H) must be exactly 2:1. Any deviation suggests impurity.
- Absence of Aldehyde: Check for a singlet at ~10 ppm in NMR, which would indicate degradation to 2-fluorobenzaldehyde.

References

- National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Fluorobenzylamine. NIST Chemistry WebBook, SRD 69.[5] Available at: [\[Link\]](#)
- Reich, H. J. WinPLT NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. (Standard reference for C-F coupling constants).

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